3-Bromo-2-cyano-4-methylphenylacetic acid
Overview
Description
3-Bromo-2-cyano-4-methylphenylacetic acid is an organic compound with the molecular formula C10H8BrNO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenylacetic acid backbone. It is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyano-4-methylphenylacetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-4-methylphenylacetic acid. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
3-Bromo-2-cyano-4-methylphenylacetic acid is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-cyano-4-methylphenylacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and cyano groups can participate in various interactions, including hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Bromo-4-methylphenylacetic acid: Lacks the cyano group, leading to different reactivity and applications.
3-Bromo-2-cyano-4-ethylphenylacetic acid: The ethyl group instead of the methyl group can alter the compound’s physical and chemical properties.
3-Chloro-2-cyano-4-methylphenylacetic acid: The chlorine atom provides different reactivity compared to bromine.
Uniqueness: 3-Bromo-2-cyano-4-methylphenylacetic acid is unique due to the combination of bromine, cyano, and methyl groups on the phenylacetic acid backbone
Properties
IUPAC Name |
2-(3-bromo-2-cyano-4-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-3-7(4-9(13)14)8(5-12)10(6)11/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUPNMUBOQGAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC(=O)O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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